7-Désoxydoxorubicionine

Vue d'ensemble

Description

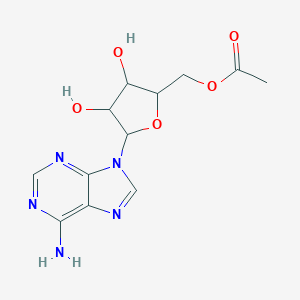

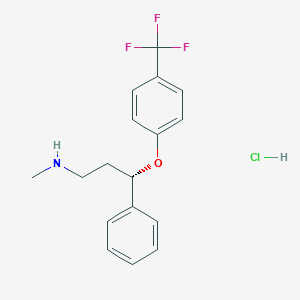

7-Deoxydoxorubicinone, also known as 7-Deoxydoxorubicinone, is a useful research compound. Its molecular formula is C21H18O8 and its molecular weight is 398.4 g/mol. The purity is usually 95%.

The exact mass of the compound 7-Deoxydoxorubicinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270536. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthacenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Deoxydoxorubicinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Deoxydoxorubicinone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Essais pharmacocinétiques

Le 7-Désoxydoxorubicionine joue un rôle important dans les essais pharmacocinétiques, en particulier dans le contexte de la doxorubicine, un médicament cytostatique largement utilisé . La concentration de this compound peut représenter jusqu'à 65 % de la concentration de doxorubicine dans les échantillons cliniques . Cela en fait un facteur crucial dans la bioanalyse de la doxorubicine .

Surveillance médicamenteuse

La présence de this compound dans les échantillons de plasma a des implications pour la surveillance médicamenteuse de la doxorubicine . Il est important de tenir compte de ce composé lors de la détermination des taux de médicaments dans les fluides biologiques, car il pourrait interférer avec la détermination de la molécule mère du médicament .

Recherche sur le traitement du cancer

Le this compound est un métabolite majeur de la doxorubicine, un antibiotique antitumoral anthracycline largement utilisé dans le traitement de divers types de cancers . Comprendre le métabolisme de la doxorubicine, y compris la formation de this compound, est essentiel pour optimiser les stratégies de traitement du cancer .

Développement de méthodes analytiques

La présence de this compound dans les échantillons de plasma est un élément à prendre en compte dans le développement de méthodes analytiques pour la surveillance médicamenteuse . Par exemple, il est important de garantir la sélectivité des méthodes analytiques qui ne reposent pas sur la séparation chromatographique conventionnelle .

Applications de point de soin

Les nouvelles technologies analytiques adaptées aux applications de point de soin peuvent faciliter les analyses des taux de médicaments, mais peuvent être sujettes à des interférences de composés structurellement similaires comme le this compound

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

7-Deoxydoxorubicinone, also known as 7-Deoxyadriamycin aglycone, is a derivative of the chemotherapeutic agent Doxorubicin (DOX). The primary targets of DOX, and likely its derivatives, include DNA , where it intercalates and forms adducts , and Topoisomerase II (TopII) , which it poisons .

Mode of Action

The compound interacts with its targets through multiple mechanisms. It intercalates into DNA, disrupting the double helix structure and preventing replication . It also forms a ternary complex with DNA and TopII, inhibiting the enzyme’s activity and leading to DNA breaks . Other mechanisms include the generation of free radicals leading to oxidative stress, and membrane damage through altered sphingolipid metabolism .

Biochemical Pathways

The action of 7-Deoxydoxorubicinone affects several biochemical pathways. These include pathways involved in DNA replication and repair, as well as those related to oxidative stress and membrane integrity . The compound’s action can also influence the Bcl-2/Bax apoptosis pathway , and pathways involving inflammatory cytokines .

Pharmacokinetics

Studies on dox suggest that it has low oral bioavailability due to extensive metabolism . A study on low-dose DOX and its metabolites, including 7-Deoxydoxorubicinone, found substantial interindividual variation in plasma concentrations .

Result of Action

The action of 7-Deoxydoxorubicinone results in cytotoxic effects on cells, primarily through DNA damage and the induction of apoptosis . This can lead to cell death, making the compound effective against various types of cancer .

Action Environment

The action of 7-Deoxydoxorubicinone can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by the presence of other drugs, the patient’s overall health status, and specific characteristics of the tumor environment

Analyse Biochimique

Biochemical Properties

7-Deoxydoxorubicinone interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolism of doxorubicin, which is known to bind to DNA-associated enzymes and intercalate with DNA base pairs .

Cellular Effects

Studies have shown that doxorubicin, from which 7-Deoxydoxorubicinone is derived, has multiple mechanisms of action, including DNA intercalation and adduct formation, topoisomerase II poisoning, the generation of free radicals and oxidative stress, and membrane damage through altered sphingolipid metabolism .

Molecular Mechanism

The molecular mechanism of action of 7-Deoxydoxorubicinone is not fully understood. It is likely to share some mechanisms with its parent compound, doxorubicin. Doxorubicin is known to intercalate into DNA, inhibit topoisomerase II, and generate free radicals, leading to oxidative stress .

Temporal Effects in Laboratory Settings

Studies have shown that doxorubicin, from which 7-Deoxydoxorubicinone is derived, shows a time-dependent permeability into spheroids with the most drug accumulating in the core at 24 h of treatment .

Dosage Effects in Animal Models

The effects of 7-Deoxydoxorubicinone at different dosages in animal models are not well documented. Doxorubicin, from which 7-Deoxydoxorubicinone is derived, has been studied extensively. It has been found that the cytotoxicity of doxorubicin is concentration-dependent .

Metabolic Pathways

7-Deoxydoxorubicinone is involved in the metabolic pathways of doxorubicin. Doxorubicin is metabolized to produce 7-Deoxydoxorubicinone and other metabolites .

Transport and Distribution

It is likely to share some properties with its parent compound, doxorubicin .

Subcellular Localization

Studies have shown that doxorubicin, from which 7-Deoxydoxorubicinone is derived, can be found in various subcellular compartments .

Propriétés

IUPAC Name |

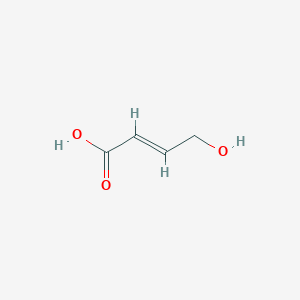

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,22,24,26,28H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGFPRZWWKUHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38554-25-5 | |

| Record name | NSC270536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 7-Deoxydoxorubicinone formed in the body?

A1: 7-Deoxydoxorubicinone is a metabolite of doxorubicin, formed primarily through reductive glycosidic cleavage of the parent drug. This process occurs mainly in the liver, catalyzed by enzymes like NADPH cytochrome P450 reductase and requires anaerobic conditions. [, ]

Q2: Is 7-Deoxydoxorubicinone pharmacologically active?

A2: While doxorubicin exerts its antitumor effect by interfering with DNA function, 7-Deoxydoxorubicinone is considered pharmacologically inactive. [] This suggests that the aglycone formation represents a detoxification pathway for doxorubicin.

Q3: How does the co-administration of other drugs impact the formation of 7-Deoxydoxorubicinone?

A3: Studies have shown that co-administering drugs like cyclophosphamide or taxanes (paclitaxel and docetaxel) can alter the metabolism of doxorubicin and influence the formation of 7-Deoxydoxorubicinone. For instance, cyclophosphamide pretreatment in rats was shown to decrease the formation of 7-deoxyadriamycinol aglycone, another metabolite, without affecting 7-Deoxydoxorubicinone levels. [] Similarly, co-administration of paclitaxel or docetaxel with epirubicin (a doxorubicin analog) led to significantly higher levels of 7-deoxydoxorubicinone. [] These findings highlight the complex interplay of drug metabolism and the potential for pharmacokinetic interactions.

Q4: Can hyperthermia affect the formation of 7-Deoxydoxorubicinone?

A4: While hyperthermia doesn't significantly impact the overall metabolism of doxorubicin to 7-Deoxydoxorubicinone, studies have shown a slight increase in the formation of 7-deoxyadriamycinol aglycone under hyperthermic conditions in vitro. []

Q5: How is 7-Deoxydoxorubicinone detected and quantified in biological samples?

A5: Several analytical methods have been developed for the detection and quantification of 7-Deoxydoxorubicinone in biological samples, primarily plasma and urine. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a commonly used technique. [, , ] Additionally, mass spectrometry (MS) is often employed for structural confirmation and increased sensitivity. [, ] Capillary electrophoresis with laser-induced fluorescence detection (CE-LIF) offers high sensitivity and is particularly useful for analyzing zeptomole quantities of doxorubicin metabolites, including 7-Deoxydoxorubicinone, in subcellular fractions. []

Q6: How is 7-Deoxydoxorubicinone distributed within cells?

A6: Research utilizing CE-LIF and subcellular fractionation has revealed that 7-Deoxydoxorubicinone is relatively evenly distributed among nuclear-enriched, organelle-enriched, and cytosolic-enriched fractions. [] This is in contrast to other doxorubicin metabolites, which often exhibit a more specific subcellular localization.

Q7: Does age influence the metabolism of doxorubicin to 7-Deoxydoxorubicinone?

A7: Studies comparing the in vitro metabolism of doxorubicin in liver fractions from young adult and old Fischer 344 rats have shown age-related differences. Specifically, the relative amounts of doxorubicin metabolites, including 7-Deoxydoxorubicinone, were higher in the liver fractions from younger rats. [] This suggests that age-related changes in drug metabolism could contribute to the variable response to doxorubicin therapy observed in different age groups.

Q8: Are there any known compounds that can specifically interact with 7-Deoxydoxorubicinone?

A8: Research has identified compounds like Bi(3,5-dimethyl-5-hydroxymethyl-2-oxomorpholin-3-yl) (DHM3), a radical dimer, that can react with doxorubicin to produce 7-Deoxydoxorubicinone. [] In mice, administration of DHM3 after a lethal dose of doxorubicin was shown to increase 7-Deoxydoxorubicinone levels in tissues, reduce doxorubicin levels, and ultimately improve survival. This suggests potential therapeutic applications of compounds like DHM3 in mitigating doxorubicin toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE](/img/structure/B29418.png)

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)